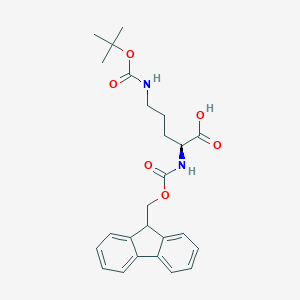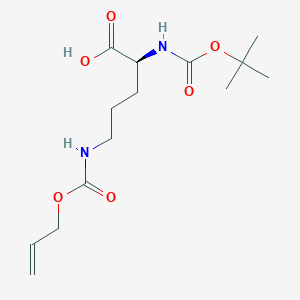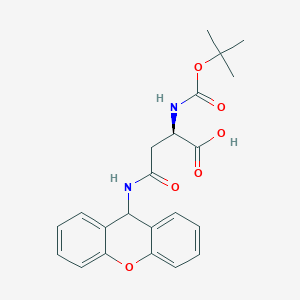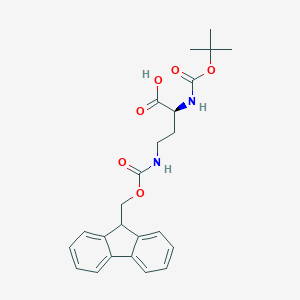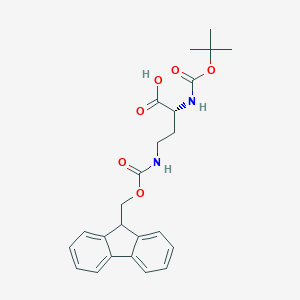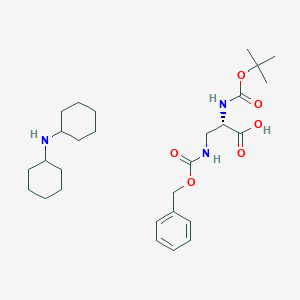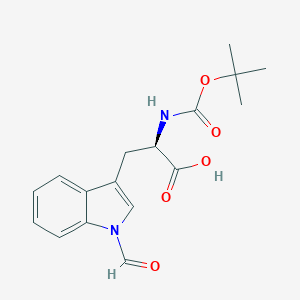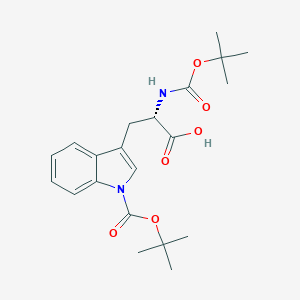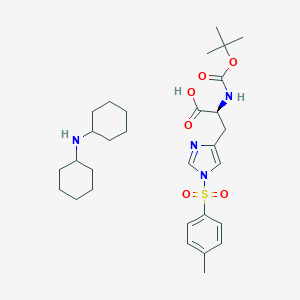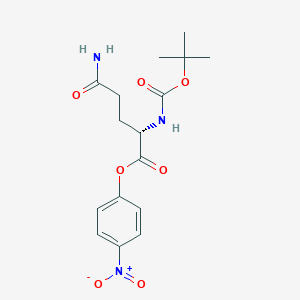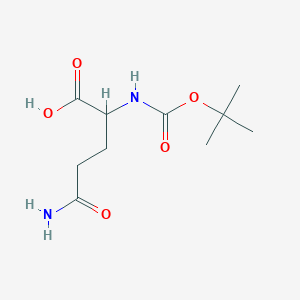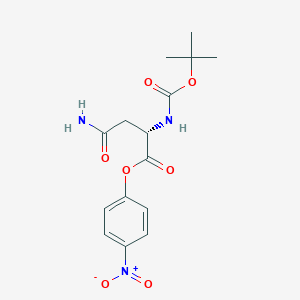
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid
Descripción general
Descripción
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid” is a derivative of alanine . It is a solid substance and should be stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 353.42 . The compound should be stored in a sealed, dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Peptide Synthesis and Coupling Agents
The Fmoc-D-Dap-OH compound serves as a valuable building block in peptide synthesis. It can be incorporated into peptide chains using solid-phase peptide synthesis (SPPS). Specifically, Fmoc-D-Dap-OH acts as a coupling agent, facilitating the stepwise assembly of amino acids during peptide elongation. Its stability at room temperature and compatibility with aqueous conditions make it an excellent choice for peptide chemistry .
Hydrogel Formation for Biomedical Applications
Hydrogels are soft materials with high water content, suitable for biomedical purposes. Fmoc-D-Dap-OH derivatives have been explored in the development of self-supporting hydrogels. These hydrogels exhibit no-Newtonian fluid behavior and can be used in tissue engineering. For instance, Fmoc-K3 hydrogel, derived from Fmoc-D-Dap-OH, provides a rigid scaffold that supports cell adhesion, survival, and duplication .
Energy Harvesting and Environmental Applications
Researchers have explored Fmoc-D-Dap-OH derivatives in energy harvesting devices, such as piezoelectric materials. Additionally, they can be used in antifouling coatings, oil/water separation systems, and other environmental applications .
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including avoiding breathing dust/fumes, wearing protective gloves/clothing/eye/face protection, and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Fmoc-D-Dap-OH is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids that are involved in the formation of peptides .
Mode of Action
The Fmoc group in Fmoc-D-Dap-OH serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
Fmoc-D-Dap-OH is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of synthesis. The removal of the Fmoc group is a critical step that allows the amino group to form a peptide bond with the carboxyl group of another amino acid .
Action Environment
The action of Fmoc-D-Dap-OH is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability. For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction environment is crucial for the successful use of Fmoc-D-Dap-OH in peptide synthesis.
Propiedades
IUPAC Name |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLKWZYHRLRRL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350934 | |
| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid | |
CAS RN |
251317-00-7 | |
| Record name | 3-Amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251317-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



